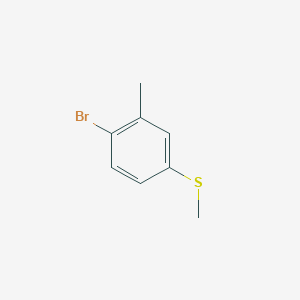

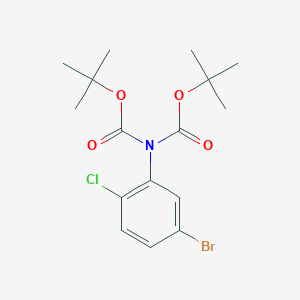

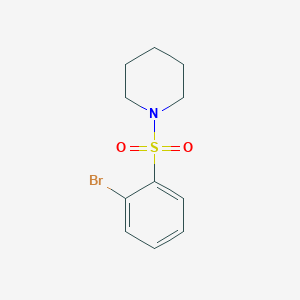

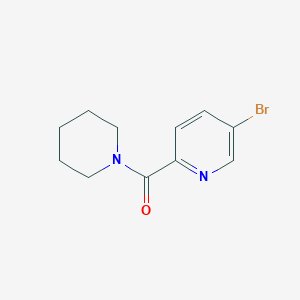

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Convergent Syntheses of N-Boc-Protected Amino Acids

The research on N-Boc-protected amino acids has led to the development of efficient and scalable synthesis methods for these compounds. The N-Boc protection strategy is commonly used in peptide synthesis to protect the amine functionality during the coupling reactions. The studies have focused on creating building blocks for complex molecules, such as the signal metabolite hormaomycin.

Synthesis Analysis

In the first study, an enantiomerically pure N-Boc-protected 4-(Z)-propenylproline was synthesized using the conventional Wittig reaction. This reaction is a well-known method for forming double bonds and was utilized to achieve an 11% yield over 8 steps from the starting material, N-Boc-protected hydroxyproline . The second study presents a one-pot synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine with a 75% overall yield, starting from diethylacetamidomalonate and 2,3-dibromopropene. The enantiomers of this compound were then separated using a biocatalytic kinetic hydrolytic resolution .

Molecular Structure Analysis

The molecular structure of these N-Boc-protected amino acids is characterized by the presence of the Boc group, which is a tert-butoxycarbonyl moiety used to protect the amine group. This protective group is crucial for the stability of the molecule during synthesis and can be removed under acidic conditions when the protection is no longer needed.

Chemical Reactions Analysis

The synthesis of these compounds involves several chemical reactions, including the Wittig reaction to form double bonds and biocatalytic processes for the resolution of enantiomers. The Wittig reaction is particularly significant as it allows for the formation of carbon-carbon double bonds in a stereoselective manner. The biocatalytic resolution demonstrates the use of enzymes to selectively react with one enantiomer over the other, which is a valuable technique in the preparation of optically active substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amino acids are influenced by the protective Boc group. This group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the amino acid. The presence of the Boc group also allows for selective deprotection, which is a critical aspect of peptide synthesis. The studies have not provided detailed physical property data, but these properties are generally consistent with Boc-protected amino acids used in peptide synthesis.

特性

IUPAC Name |

tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBMEMQNHQDULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650374 |

Source

|

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline | |

CAS RN |

929000-06-6 |

Source

|

| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)